molecular formula C10H14N2 B1622107 2-(3,5-Dimethylphenyl)ethanimidamide CAS No. 374064-84-3

2-(3,5-Dimethylphenyl)ethanimidamide

Cat. No.: B1622107
CAS No.: 374064-84-3
M. Wt: 162.23 g/mol
InChI Key: PJVBSBPSXZOUEQ-UHFFFAOYSA-N
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Description

2-(3,5-Dimethylphenyl)ethanimidamide is an amidine derivative characterized by a substituted phenyl ring (3,5-dimethyl groups) attached to an ethanimidamide backbone. Its structure confers unique electronic and steric properties, which may influence solubility, stability, and binding affinity compared to related amidines .

Properties

CAS No.

374064-84-3

Molecular Formula

C10H14N2

Molecular Weight

162.23 g/mol

IUPAC Name

2-(3,5-dimethylphenyl)ethanimidamide

InChI

InChI=1S/C10H14N2/c1-7-3-8(2)5-9(4-7)6-10(11)12/h3-5H,6H2,1-2H3,(H3,11,12)

InChI Key

PJVBSBPSXZOUEQ-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1)CC(=N)N)C

Canonical SMILES

CC1=CC(=CC(=C1)CC(=N)N)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The provided evidence focuses on ranitidine-related impurities, such as ranitidine nitroacetamide and ranitidine diamine hemifumarate.

Table 1: Structural and Functional Comparison

Compound Core Structure Functional Groups Key Properties
2-(3,5-Dimethylphenyl)ethanimidamide Phenyl-amidine Amidino, 3,5-dimethylphenyl High basicity; potential enzyme binding
Ranitidine nitroacetamide Furan-thioethyl nitroacetamide Nitroacetamide, dimethylamino furan Electrophilic nitro group; impurity
Ranitidine diamine hemifumarate Diamine-furan hemifumarate salt Free amine, hemifumarate counterion Hygroscopic; basic amine functionality

Key Differences:

Functional Groups :

  • This compound lacks the nitro or sulfanyl groups present in ranitidine impurities, reducing its electrophilic reactivity .
  • The amidine group in the target compound confers stronger basicity (pKa ~11–12) compared to the amine groups in ranitidine diamine (pKa ~9–10) .

Limitations of Available Data

The ranitidine-related compounds discussed serve only as indirect comparators for structural and functional analysis. Further experimental data (e.g., solubility, logP, binding assays) are required to validate hypotheses about the target compound’s performance relative to amidines like 2-phenylacetamidine or benzamidine derivatives.

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